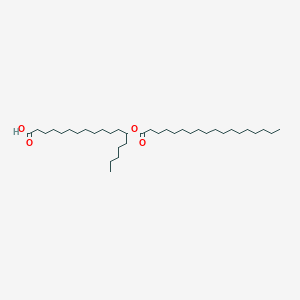
13-(stearoyloxy)octadecanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(stearoyloxy)octadecanoicacid typically involves the esterification of octadecanoic acid with 13-hydroxyoctadecanoic acid. This reaction can be catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the final product. The use of biocatalysts in industrial settings is also gaining popularity due to their specificity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
13-(stearoyloxy)octadecanoicacid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Ester derivatives.
Scientific Research Applications
13-(stearoyloxy)octadecanoicacid has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and signaling pathways.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of biodegradable plastics, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 13-(stearoyloxy)octadecanoicacid involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can modulate the activity of enzymes such as lipases and esterases, influencing the breakdown and synthesis of other lipids. The compound’s ester linkage is crucial for its biological activity, as it can be hydrolyzed to release the active fatty acids .
Comparison with Similar Compounds
Similar Compounds
Octadecanoic acid: A saturated fatty acid commonly found in animal fats and vegetable oils.
13-Hydroxyoctadecanoic acid: A hydroxylated fatty acid involved in various metabolic pathways.
Uniqueness
13-(stearoyloxy)octadecanoicacid is unique due to its ester linkage, which imparts distinct chemical and biological properties. Unlike its parent compounds, it can participate in both esterification and hydrolysis reactions, making it a versatile molecule in various applications .
Properties
Molecular Formula |
C36H70O4 |
|---|---|
Molecular Weight |
567 |
IUPAC Name |
13-octadecanoyloxyoctadecanoic acid |
InChI |
InChI=1S/C36H70O4/c1-3-5-7-8-9-10-11-12-13-14-15-19-22-25-29-33-36(39)40-34(30-26-6-4-2)31-27-23-20-17-16-18-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38) |
InChI Key |
OCKHONDLGBRMHC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O |
Synonyms |
13-(stearoyloxy)octadecanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1r,3r,5r,7r)-5',5'-Dimethylspiro[adamantane-2,2'-[1,3]dioxan]-6-one](/img/new.no-structure.jpg)
